molecular formula C11H13NO B12590935 Hydroxy[3-(propan-2-yl)phenyl]acetonitrile CAS No. 606491-99-0

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile

Cat. No.: B12590935
CAS No.: 606491-99-0
M. Wt: 175.23 g/mol
InChI Key: FQGPRXDIZZBPDL-UHFFFAOYSA-N
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Description

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a hydroxy group, a phenyl ring substituted with a propan-2-yl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile typically involves the reaction of 3-(propan-2-yl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the nitrile compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of 3-(propan-2-yl)benzaldehyde.

    Reduction: Formation of 3-(propan-2-yl)phenylamine.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydroxy[3-(propan-2-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile can be compared with similar compounds such as:

    Hydroxy[3-(methyl)phenyl]acetonitrile: Differing by the presence of a methyl group instead of a propan-2-yl group.

    Hydroxy[3-(ethyl)phenyl]acetonitrile: Differing by the presence of an ethyl group instead of a propan-2-yl group.

    Hydroxy[3-(tert-butyl)phenyl]acetonitrile: Differing by the presence of a tert-butyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Hydroxy[3-(propan-2-yl)phenyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of substituted phenols with acetonitrile derivatives. The general synthetic pathway involves the following steps:

  • Starting Materials : 3-(propan-2-yl)phenol and acetonitrile.
  • Reagents : Use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the reaction.
  • Reaction Conditions : Typically carried out under controlled temperature and solvent conditions to optimize yield.

The compound's structure is characterized by a hydroxyl group on the aromatic ring and a nitrile functional group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines:

  • HeLa Cells : Compounds exhibited IC50 values ranging from 0.69 µM to 11 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against E. coli were reported as low as 0.0195 mg/mL .
  • Antifungal Activity : It showed effectiveness against fungal strains such as Candida albicans, with MIC values indicating significant inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Effects :
    • A series of hydroxylated phenyl acetonitriles were tested for their ability to inhibit cancer cell growth. The results indicated that introducing electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity .
    • Table 1 summarizes the IC50 values for selected compounds against HeLa cells:
    CompoundIC50 (µM)
    This compound0.69
    Doxorubicin2.29
    Compound A1.5
    Compound B4.0
  • Antimicrobial Assessment :
    • In another study, derivatives were screened for antimicrobial properties against various pathogens, revealing promising results particularly in inhibiting E. coli and S. aureus .
    • Table 2 presents MIC values for selected derivatives:
    CompoundMIC (mg/mL)
    This compound0.0195
    Compound C0.0048
    Compound D0.0098

Properties

CAS No.

606491-99-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-hydroxy-2-(3-propan-2-ylphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8,11,13H,1-2H3

InChI Key

FQGPRXDIZZBPDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C#N)O

Origin of Product

United States

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